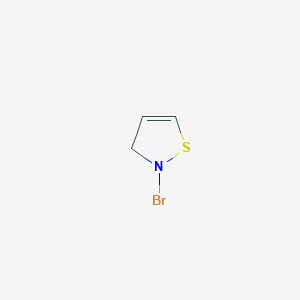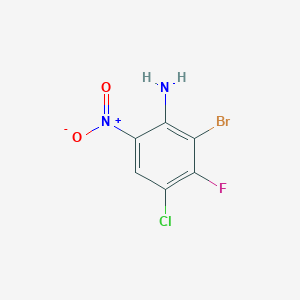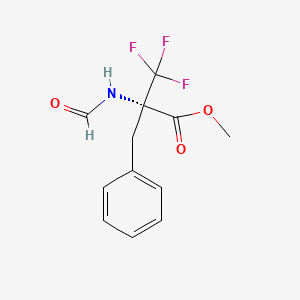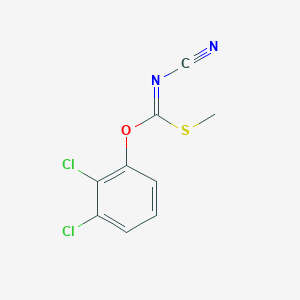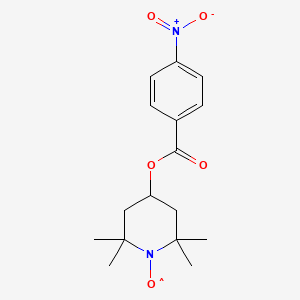![molecular formula C18H10N2O3 B13727025 10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)
10-Nitroindolo[3,2,1-kl]phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Nitroindolo[3,2,1-kl]phenoxazine is an organic compound with the molecular formula C18H10N2O3 It is a derivative of phenoxazine, characterized by the presence of a nitro group at the 10th position and an indole moiety fused to the phenoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitroindolo[3,2,1-kl]phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield.
Fusion with Indole: The indole moiety is fused to the phenoxazine core through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Nitroindolo[3,2,1-kl]phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro group can be substituted by nucleophiles under basic conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxazine derivatives.
Scientific Research Applications
10-Nitroindolo[3,2,1-kl]phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities. The compound’s ability to intercalate with DNA makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 10-Nitroindolo[3,2,1-kl]phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can interact with proteins, altering their function and leading to various biological effects. The nitro group plays a crucial role in these interactions, contributing to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Phenoxazine: The parent compound, lacking the nitro and indole groups.
10-Aminoindolo[3,2,1-kl]phenoxazine: A reduced form with an amino group instead of a nitro group.
Indolo[3,2,1-kl]phenoxazine: Lacking the nitro group.
Uniqueness: 10-Nitroindolo[3,2,1-kl]phenoxazine is unique due to the presence of both the nitro group and the indole moiety. These functional groups impart distinct chemical and biological properties, making it more reactive and versatile compared to its analogs. The nitro group enhances its electron-withdrawing capability, while the indole moiety contributes to its structural rigidity and planarity, facilitating efficient interactions with molecular targets .
Properties
Molecular Formula |
C18H10N2O3 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-nitro-13-oxa-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaene |
InChI |
InChI=1S/C18H10N2O3/c21-20(22)11-8-9-14-13(10-11)12-4-3-7-17-18(12)19(14)15-5-1-2-6-16(15)23-17/h1-10H |
InChI Key |
PYSZBPULUAYJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)[N+](=O)[O-])C5=C3C(=CC=C5)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



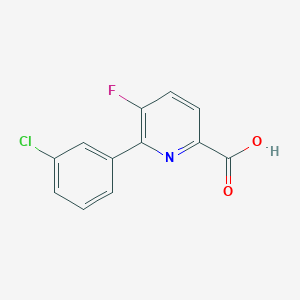
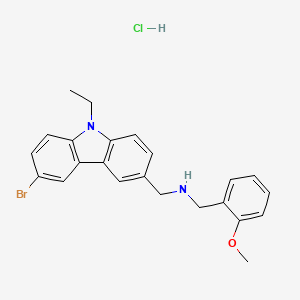
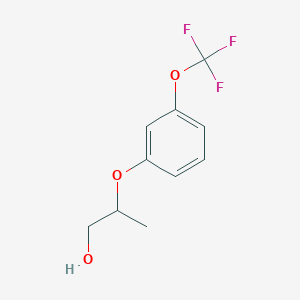
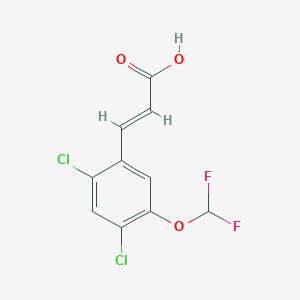
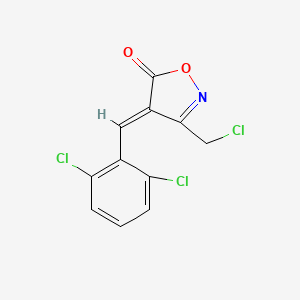
![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)
